molecular formula C13H22N2O3 B592172 Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 268550-48-7

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B592172
M. Wt: 254.33
InChI Key: ADPIEGXXCABJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 268550-48-7 . It has a molecular weight of 254.33 . The IUPAC name for this compound is tert-butyl 1-oxo-2,8-diazaspiro [4.5]decane-8-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

  • Supramolecular Arrangements : This compound is involved in the study of supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives. The research highlights the influence of substituents on cyclohexane rings in these arrangements, including Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Graus et al., 2010).

  • Conformational Analysis in Peptide Synthesis : This compound is used in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, aiding in the development of gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

  • Synthesis of Biologically Active Heterocyclic Compounds : It plays a role in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are used for preparing other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Assignment of Relative Configuration : The relative configuration of diazaspiro[4.5]decanes, including compounds similar to Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, is determined using NMR spectroscopy (Guerrero-Alvarez et al., 2004).

  • Mirror Symmetry Studies : The compound contributes to understanding mirror symmetry in molecules, as demonstrated in the study of its related compound tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate (Dong et al., 1999).

  • Synthesis of Bifunctional Compounds : It is utilized in the efficient synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for the development of novel compounds (Meyers et al., 2009).

  • Reactions with Amines : The compound is involved in reactions with ammonia or amines to produce quinamines, as studied in 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione (Volod’kin et al., 1985).

  • Stereoselective Synthesis : The compound aids in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones, demonstrating its application in producing constrained molecular structures (Hernández-Ibáñez et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPIEGXXCABJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662858
Record name tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

CAS RN

268550-48-7
Record name tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (70.0 g, 247.9 mmol) and Raney Ni (60 g) in MeOH (1500 mL) and NH3.H2O (80 mL) was stirred at 2 MPa of hydrogen pressure at 50° C. for 18 h. The reaction mixture was filtered through a pad of CELITE® and the filtrate was concentrated under vacuum to give a crude product, which was washed with ethyl acetate (200 mL) to give the title compound. 1H-NMR (400 MHz, CDCl3) δ 6.05 (s, 1H), 4.0 (s, 2H), 3.37-3.34 (m, 2H), 3.02-2.96 (m, 2H), 2.08-2.05 (m, 2H), 1.88-1.87 (m, 2H), 1.51-1.41 (m, 11H)
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
6
Citations
Q Ji, B Li, Y Chu, H Wu, C Du, Y Xu, Y Shen… - Bioorganic Chemistry, 2021 - Elsevier
A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were designed, synthesized and characterized by 1 H NMR, 13 C NMR and …
Number of citations: 8 www.sciencedirect.com
G Deng, B Zhao, Y Ma, Q Xu, H Wang, L Yang… - Bioorganic & medicinal …, 2013 - Elsevier
We have discovered a novel complex crystal structure of the PHD2 enzyme with its inhibitor, the 2,8-diazaspiro[4.5]decan-1-one analogue 4b. The widely reported salt bridge between …
Number of citations: 22 www.sciencedirect.com
J Jiang, FX Ding, X Zhou, TJ Bateman… - Journal of Medicinal …, 2021 - ACS Publications
A renal outer medullary potassium channel (ROMK, Kir1.1) is a putative drug target for a novel class of diuretics with potential for treating hypertension and heart failure. Our first …
Number of citations: 3 pubs.acs.org
A Mallinger, K Schiemann, C Rink… - Journal of medicinal …, 2016 - ACS Publications
The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in human disease, particularly in colorectal cancer where it has been reported as a putative …
Number of citations: 108 pubs.acs.org
M Yu, Y Long, Y Yang, M Li, T Teo, B Noll… - European Journal of …, 2021 - Elsevier
CDK8 is deregulated in multiple types of human cancer and is viewed as a therapeutic target for the treatment of the disease. Accordingly, the search for small-molecule inhibitors of …
Number of citations: 4 www.sciencedirect.com
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.